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molecular formula C12H15NO5S B2415651 Methyl 3-(morpholinosulfonyl)benzoate CAS No. 412940-98-8

Methyl 3-(morpholinosulfonyl)benzoate

Cat. No. B2415651
M. Wt: 285.31
InChI Key: IRGQOQZEMROKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987335B2

Procedure details

Methyl 3-(morpholinosulfonyl)benzoate (120 mg, 0.421 mmol) was added to hydrazine (17.52 mg, 0.547 mmol) in methanol and refluxed for 12 h at 65° C. The reaction was monitored by TLC. Upon completion of the reaction and cooling the reaction mixture, the solvent was removed by vacuum and then compound was purified by column chromatography to yield the title compound as an off white solid (90 mg). 1H NMR (400 MHz, CDCl3): δ 8.16 (m, 1H), 8.12 (m, 1H), 8.04 (m, 1H), 7.85 (m, 1H), 7.63 (t, 1H, J=8.0 Hz), 4.19 (m, 2H), 3.71 (m, 4H), 2.97 (m, 4H). ESI-MS: 286.1 [M+H]+.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
17.52 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([S:7]([C:10]2[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=2)[C:13](OC)=[O:14])(=[O:9])=[O:8])[CH2:3][CH2:2]1.[NH2:20][NH2:21]>CO>[O:1]1[CH2:6][CH2:5][N:4]([S:7]([C:10]2[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=2)[C:13]([NH:20][NH2:21])=[O:14])(=[O:9])=[O:8])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
O1CCN(CC1)S(=O)(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
17.52 mg
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum
CUSTOM
Type
CUSTOM
Details
compound was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)S(=O)(=O)C=1C=C(C(=O)NN)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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